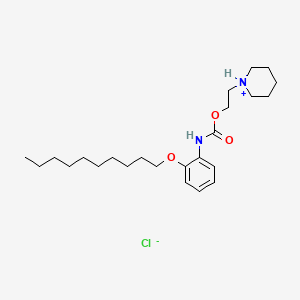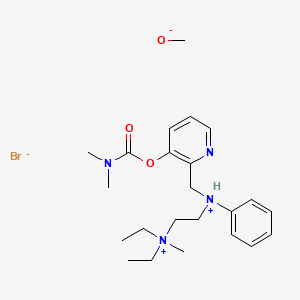
4-Nitrochalcone oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrochalcone oxide is an organic compound belonging to the chalcone family Chalcones are α,β-unsaturated ketones that are widely known for their bioactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrochalcone oxide can be synthesized through several methods, with the most common being the aldol condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is typically stirred at room temperature, leading to the formation of 4-Nitrochalcone, which is then oxidized to this compound using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrochalcone oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Further oxidized nitro derivatives.
Reduction: 4-Aminochalcone oxide.
Substitution: Various substituted chalcone oxides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Nitrochalcone oxide involves its interaction with cellular components. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage and apoptosis. Additionally, this compound can interact with DNA, causing DNA damage and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Chalcone: The parent compound without the nitro group. It has similar structural features but lacks the enhanced reactivity provided by the nitro group.
4-Nitrochalcone: The precursor to 4-Nitrochalcone oxide, which lacks the epoxide group.
4-Aminochalcone oxide: The reduced form of this compound with an amino group instead of a nitro group.
Uniqueness: this compound stands out due to the presence of both the nitro and epoxide groups, which confer unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
27730-03-6 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
[3-(4-nitrophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11NO4/c17-13(10-4-2-1-3-5-10)15-14(20-15)11-6-8-12(9-7-11)16(18)19/h1-9,14-15H |
InChI-Schlüssel |
QGQILXBVXCHHOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















